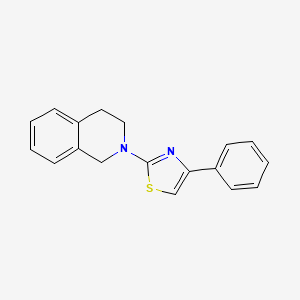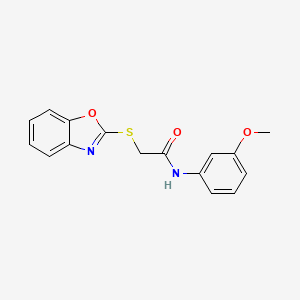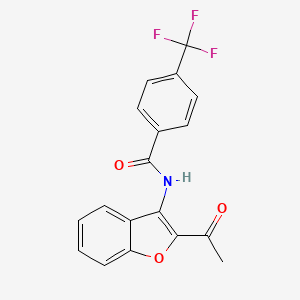![molecular formula C19H24ClN3 B5552247 1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterocyclic compounds, particularly those incorporating piperidine and imidazole rings, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound , incorporating a chlorobenzyl group, a cyclopropylmethyl group, and an imidazole ring, belongs to this class of bioactive molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions, nucleophilic substitutions, and the use of catalysts to achieve desired frameworks. For instance, compounds derived from bioactive molecules have been synthesized through condensation processes, utilizing intermediates with significant biological importance (Thimmegowda et al., 2009).
Molecular Structure Analysis
Crystal structure studies of similar compounds reveal intricate details about molecular geometry, including bond lengths, angles, and conformational preferences. These studies are crucial for understanding the molecular basis of biological activity and for guiding the design of molecules with improved efficacy (Thimmegowda et al., 2009).
Applications De Recherche Scientifique
1. ACAT-1 Inhibitors for Cholesterol Management Compounds with imidazole and piperidine structures have been investigated for their potential to inhibit acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, a key enzyme involved in cholesterol metabolism. For instance, Shibuya et al. (2018) identified K-604 as a potent ACAT-1 inhibitor with potential for treating diseases related to ACAT-1 overexpression, highlighting the importance of these structural motifs in developing cholesterol management therapies Shibuya et al., 2018.
2. Histamine H3-Receptor Antagonists Research into histamine H3-receptor antagonists, which are relevant for conditions like allergies and asthma, has shown that replacing the imidazole ring with a piperidine moiety can maintain or enhance biological activity. This suggests that compounds with piperidine and imidazole-like structures could have applications in designing new antihistamines Meier et al., 2001.
3. Antiulcer Agents Imidazo[1,2-a]pyridines substituted at the 3-position, a structure reminiscent of the compound of interest, have been synthesized as potential antiulcer agents, demonstrating the role of such structures in gastrointestinal drug development Starrett et al., 1989.
4. Novel Syntheses in Medicinal Chemistry Research on synthesizing novel compounds for potential therapeutic applications often involves structures similar to 1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine. For example, Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, indicating the versatility and importance of these structural elements in drug design Bekircan & Bektaş, 2008.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3/c20-18-5-1-3-16(11-18)12-22-9-2-4-17(14-22)19-21-8-10-23(19)13-15-6-7-15/h1,3,5,8,10-11,15,17H,2,4,6-7,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLGSKPTXEWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C3=NC=CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)
![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)
![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)
![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)